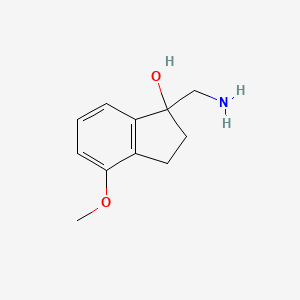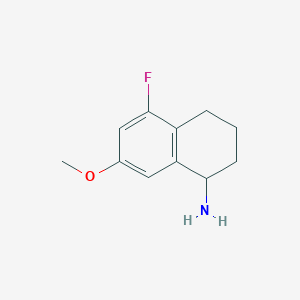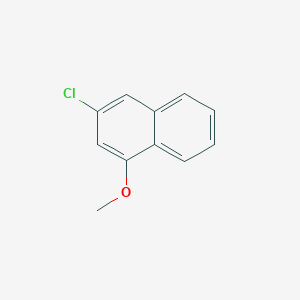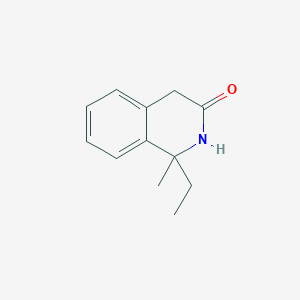
1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one can be achieved through various methods, including:
Pictet-Spengler Reaction: This involves the condensation of an aldehyde with an amine to form the isoquinoline core.
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Recrystallization: To purify the final product.
化学反応の分析
Types of Reactions
1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one
- 1-Ethyl-1,2-dihydroisoquinolin-3(4H)-one
- 1-Propyl-1,2-dihydroisoquinolin-3(4H)-one
Uniqueness
1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups may affect its solubility, stability, and interaction with biological targets compared to other isoquinoline derivatives.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
1-ethyl-1-methyl-2,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(2)10-7-5-4-6-9(10)8-11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChIキー |
TXBLEGKARLIRFZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=CC=CC=C2CC(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



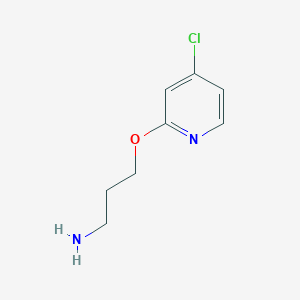
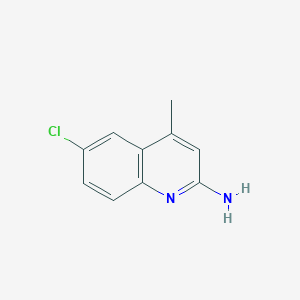
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)
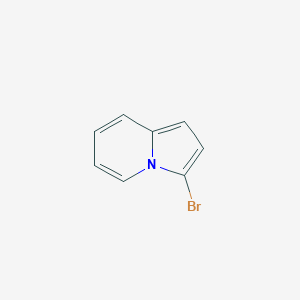
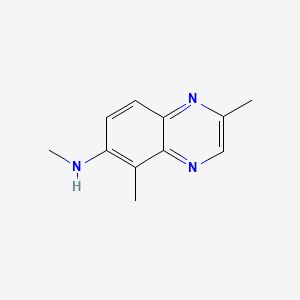
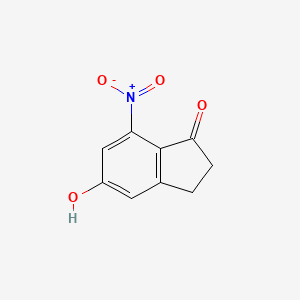
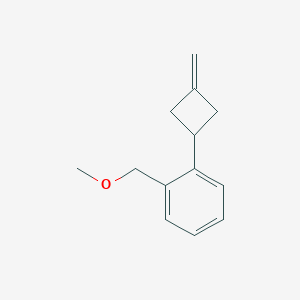
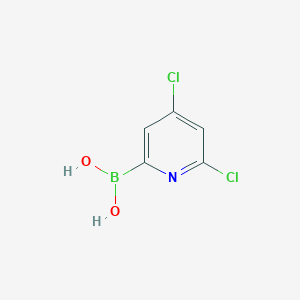
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
